molecular formula C5H12N2O B12437638 (1-Aminopyrrolidin-3-yl)methanol CAS No. 856599-34-3

(1-Aminopyrrolidin-3-yl)methanol

Cat. No.: B12437638
CAS No.: 856599-34-3
M. Wt: 116.16 g/mol
InChI Key: OETQKHCWXCQUJH-UHFFFAOYSA-N
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Description

(1-Aminopyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C5H12N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Aminopyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of a nitrone with a dipolarophile, such as an olefin, in a 1,3-dipolar cycloaddition reaction. This method is known for its regio- and stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of environmentally friendly solvents and catalysts can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Aminopyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: (1-Aminopyrrolidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for designing biologically active molecules.

Industry: The compound’s versatility makes it valuable in industrial applications, such as the synthesis of fine chemicals and specialty materials. Its use in catalysis and material science is also being explored .

Mechanism of Action

The mechanism of action of (1-Aminopyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity, influencing its biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness: (1-Aminopyrrolidin-3-yl)methanol stands out due to the presence of both an amino group and a hydroxyl group, which provide unique reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(1-aminopyrrolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-2-1-5(3-7)4-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQKHCWXCQUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597129
Record name (1-Aminopyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856599-34-3
Record name (1-Aminopyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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